2-Methoxy-4-(2-nitrovinyl)phenyl beta-D-glucopyranoside
Overview
Description
2-Methoxy-4-(2-nitrovinyl)phenyl beta-D-glucopyranoside is a chemical compound with the molecular formula C15H19NO9 and a molecular weight of 357.31 g/mol . It is a chromogenic substrate for beta-glucosidase, which means it is used to detect the presence and activity of this enzyme . The compound is characterized by its unique structure, which includes a methoxy group, a nitrovinyl group, and a beta-D-glucopyranoside moiety .
Preparation Methods
The synthesis of 2-Methoxy-4-(2-nitrovinyl)phenyl beta-D-glucopyranoside typically involves the reaction of 2-methoxy-4-(2-nitrovinyl)phenol with beta-D-glucopyranosyl bromide under basic conditions . The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The product is then purified using chromatographic techniques to obtain the desired compound with high purity .
Chemical Reactions Analysis
2-Methoxy-4-(2-nitrovinyl)phenyl beta-D-glucopyranoside undergoes several types of chemical reactions:
Oxidation: The nitrovinyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitrovinyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Methoxy-4-(2-nitrovinyl)phenyl beta-D-glucopyranoside has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-nitrovinyl)phenyl beta-D-glucopyranoside involves its interaction with beta-glucosidase. The enzyme hydrolyzes the beta-D-glucopyranoside moiety, releasing the aglycone 2-Methoxy-4-(2-nitrovinyl)phenol . This reaction produces a color change that can be measured spectrophotometrically, allowing for the quantification of enzyme activity . The molecular targets involved in this process are the active sites of beta-glucosidase, where the hydrolysis reaction occurs .
Comparison with Similar Compounds
2-Methoxy-4-(2-nitrovinyl)phenyl beta-D-glucopyranoside can be compared with other similar compounds such as:
2-Methoxy-4-(2-nitrovinyl)phenyl beta-D-galactopyranoside: This compound is a substrate for beta-galactosidase and is used in similar chromogenic assays.
4-Methylumbelliferyl beta-D-glucopyranoside: Another chromogenic substrate for beta-glucosidase, but with a different aglycone structure.
The uniqueness of this compound lies in its specific structure, which allows for selective detection of beta-glucosidase activity .
Properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-methoxy-5-[(E)-2-nitroethenyl]phenoxy]oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO9/c1-23-9-3-2-8(4-5-16(21)22)6-10(9)24-15-14(20)13(19)12(18)11(7-17)25-15/h2-6,11-15,17-20H,7H2,1H3/b5-4+/t11-,12-,13+,14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWGFRNUGSRRBP-HTTKMGQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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